

Minimizing Variability in CFTR Function Assays: A Technical Support Center

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Welcome to the Technical Support Center for Minimizing Variability in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Function Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility and reliability of your experimental results.

I. Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format for common issues encountered during key CFTR function assays.

A. Ussing Chamber Assays

The Ussing chamber is a vital tool for measuring ion transport across epithelial tissues. However, its sensitivity makes it prone to variability.

Question: My baseline Transepithelial Electrical Resistance (TEER) values are low or inconsistent. What should I do?

Answer: Low or inconsistent TEER values can indicate a "leaky" epithelial monolayer, which can compromise your results. Here are several factors to investigate:

- Cell Culture Conditions:

- Confluence: Ensure your epithelial cells have formed a confluent monolayer on the permeable support. Visually inspect the monolayer using a microscope before mounting.
- Differentiation: Allow sufficient time for cells to differentiate and form tight junctions. For human bronchial epithelial (HBE) cells, this can take several weeks in air-liquid interface (ALI) culture.
- Media: Use appropriate, fresh culture media. Depleted nutrients can affect cell health and barrier integrity.
- Ussing Chamber Setup:
 - Mounting: Ensure the permeable support is mounted securely and evenly in the chamber to prevent leaks. Wrinkles or damage to the membrane during mounting can create artificial shunts.
 - Gaskets/O-rings: Inspect gaskets and O-rings for any signs of wear or damage and ensure they are correctly seated.
 - Bubbles: Remove any air bubbles between the membrane and the chamber halves, as they can interfere with the electrical readings.
- Experimental Solutions:
 - Temperature: Maintain a stable and physiological temperature (typically 37°C) for your buffers, as temperature fluctuations can affect TEER.[\[1\]](#)[\[2\]](#)
 - pH and Osmolarity: Ensure that the apical and basolateral buffers are at the correct pH (around 7.4) and are iso-osmotic.[\[1\]](#)[\[3\]](#)

Question: I am observing a drifting or noisy baseline in my short-circuit current (Isc) recordings. What are the possible causes and solutions?

Answer: A stable baseline is crucial for accurately measuring changes in ion transport. Drifting or noisy baselines are common issues with several potential causes:

- Electrodes and Agar Bridges:

- Conditioning: Ensure your Ag/AgCl electrodes are properly conditioned and that agar bridges (typically 3M KCl) are fresh and free of air bubbles.[3]
- Electrode Matching: Use matched pairs of electrodes for the voltage-sensing and current-passing circuits.
- Electrode Offset: Before mounting the tissue, zero the potential difference (PD) with the chambers filled with buffer to correct for any electrode offset.[3][4]
- Solutions and Gassing:
 - Equilibration: Allow sufficient time for the tissue and the system to equilibrate after mounting and before starting your experiment. A stable baseline should be achieved within 5-10 minutes.[1]
 - Gassing: Ensure continuous and gentle gassing of the buffers (e.g., with 95% O₂ / 5% CO₂) to maintain pH and oxygenation. Inconsistent gassing can cause fluctuations in the readings.
- Vibrations: Isolate the Ussing chamber setup from any sources of vibration, such as centrifuges or vortexers.

Question: My cells are not responding, or are responding weakly, to Forskolin/IBMX stimulation. What could be the problem?

Answer: A lack of response to cAMP agonists like Forskolin and IBMX suggests an issue with CFTR activation or the overall health of the epithelium.

- Reagent Quality:
 - Freshness: Prepare fresh stock solutions of Forskolin and IBMX, as they can degrade over time.
 - Concentration: Verify the final concentrations of your activators in the Ussing chamber baths.
- Cell Health and CFTR Expression:

- Viability: Poor cell viability will lead to a diminished response. Assess cell health before the experiment.
- CFTR Expression: The level of CFTR expression can vary between cell types and culture conditions. Confirm that your cell model expresses sufficient levels of functional CFTR.
- Inhibitors: Ensure that you have not inadvertently added a CFTR inhibitor to your solutions.

B. Forskolin-Induced Swelling (FIS) of Organoids

The FIS assay is a powerful tool for assessing CFTR function in a 3D culture system. However, variability can arise from organoid culture and the assay procedure itself.

Question: My organoids are not swelling, or are swelling inconsistently, in response to forskolin.

Answer: Inconsistent or absent swelling can be due to several factors related to the organoids themselves or the assay conditions.

- Organoid Quality:
 - Health and Morphology: Use healthy, mature organoids with well-formed lumens and multiple buds for the assay.^[5] Cultures with a lot of debris or unhealthy-looking organoids may not respond well.^[6]
 - Passaging: Do not use organoids that have been passaged too many times, as this can affect their differentiation and CFTR expression.
- Assay Protocol:
 - Reagents: Ensure that your forskolin and other reagents (e.g., amiloride, genistein) are at the correct concentrations and have been stored properly.^[7]
 - Plating Density: Plate an appropriate number of organoids per well (typically 30-80) to ensure a robust and measurable swelling response.^{[5][8]}
 - Basement Membrane Matrix: Use a consistent source and concentration of basement membrane matrix, as variations can affect organoid growth and response.

- Imaging and Analysis:
 - Microscopy: Use a confocal microscope with a heated stage to maintain the correct temperature during live-cell imaging.[8]
 - Image Analysis: Employ a standardized and automated image analysis workflow to quantify organoid swelling to minimize user bias.[8]

Question: I am observing high background swelling in my vehicle-treated control organoids.

Answer: Some basal swelling can occur, but high background swelling can mask the specific CFTR-mediated response.

- Basal CFTR Activity: Some CFTR genotypes have residual function, which can lead to a low level of forskolin-induced swelling even without modulator treatment.
- Other Ion Channels: While the FIS assay is largely CFTR-dependent, other ion channels could potentially contribute to fluid secretion. The inclusion of appropriate inhibitors can help dissect the specific contribution of CFTR.

C. Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing cystic fibrosis. Minimizing pre-analytical and analytical variability is critical for accurate results.

Question: I frequently get "Quantity Not Sufficient" (QNS) results, especially in infants. How can I improve my sweat collection success rate?

Answer: QNS is a common challenge, particularly in young infants. Several strategies can help improve the chances of obtaining an adequate sample:

- Patient Factors:
 - Age and Weight: The likelihood of obtaining a sufficient sample is lower in very young and small infants. For infants with a positive newborn screen, it is recommended to perform the test when they weigh more than 2 kilograms and are at least 36 weeks of corrected gestational age.[9] Postponing the test until the infant reaches a corrected age of 39 weeks has been shown to reduce the QNS rate.[10]

- Hydration: Ensure the patient is well-hydrated before the test.
- Collection Technique:
 - Bilateral Collection: Performing the sweat collection on two sites simultaneously increases the probability of obtaining at least one adequate sample.[\[11\]](#)[\[12\]](#)
 - Pilocarpine Iontophoresis: Ensure the proper application of pilocarpine and the correct duration of iontophoresis (5 minutes) to adequately stimulate the sweat glands.[\[13\]](#)
 - Collection Time: The sweat collection time should not exceed 30 minutes to minimize the risk of evaporation.[\[13\]](#)

Question: My sweat chloride results are in the intermediate/borderline range. How should I interpret this and what are the next steps?

Answer: Intermediate sweat chloride values (30-59 mmol/L) can be challenging to interpret and require further investigation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Repeat Testing: A repeat sweat test should be performed.[\[9\]](#) Biological and analytical variability can contribute to results falling in the intermediate range.
- Genetic Testing: CFTR genetic analysis should be considered to identify disease-causing mutations.
- Clinical Evaluation: A thorough clinical evaluation by a specialist experienced in cystic fibrosis is essential to assess for other signs and symptoms of the disease.

II. Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Ussing chamber and membrane potential assays for measuring CFTR function?

A1: The Ussing chamber directly measures ion transport (short-circuit current) across a polarized epithelial monolayer, providing detailed information about the electrophysiological properties of the tissue.[\[17\]](#)[\[18\]](#) In contrast, membrane potential assays are typically performed on non-polarized cells and measure changes in membrane potential upon CFTR activation using a fluorescent probe.[\[19\]](#)[\[20\]](#)[\[21\]](#) Membrane potential assays are generally higher

throughput and more amenable to large-scale screening, while Ussing chamber experiments provide more detailed physiological information.[\[2\]](#)

Q2: How do CFTR correctors and potentiators differ, and how does this affect my experimental design?

A2: CFTR correctors aim to rescue the trafficking defect of mutant CFTR, allowing more of the protein to reach the cell surface. Potentiators, on the other hand, enhance the channel gating of CFTR that is already at the cell surface. In your experimental design, cells are typically pre-incubated with correctors for a longer period (e.g., 18-24 hours) to allow for protein synthesis and trafficking.[\[8\]](#) Potentiators are usually added acutely, just before or during the functional measurement.

Q3: What are the acceptable ranges for sweat chloride concentrations?

A3: The interpretation of sweat chloride values depends on the age of the individual. The following table summarizes the generally accepted diagnostic ranges.

Sweat Chloride (mmol/L)	Interpretation (Infants ≤ 6 months)	Interpretation (> 6 months)
≤ 29	CF is unlikely	CF is unlikely
30 - 59	CF is possible	CF is possible
≥ 60	CF is likely	CF is likely

Table 1: Diagnostic ranges for sweat chloride concentrations.[\[9\]](#)[\[22\]](#)

Q4: What are typical TEER values for human bronchial epithelial (HBE) cells in an air-liquid interface (ALI) culture?

A4: TEER values for HBE cells can vary depending on the donor, culture conditions, and measurement equipment. However, well-differentiated HBE cultures typically exhibit TEER values ranging from several hundred to over 1000 $\Omega \cdot \text{cm}^2$.[\[23\]](#)[\[24\]](#) It is important to establish a baseline for your specific cell culture system.

Cell Line	Reported TEER Values ($\Omega\cdot\text{cm}^2$)
16HBE	Variable, can be low
Calu-3	High, often > 1000
Primary HBE	700 - 1200

Table 2: Representative Transepithelial Electrical Resistance (TEER) values for different human bronchial epithelial cell models.[\[23\]](#)[\[25\]](#)

III. Experimental Protocols

A. Ussing Chamber Assay for CFTR Function

This protocol provides a general methodology for measuring CFTR-mediated chloride secretion in polarized epithelial cells.

- Preparation:
 - Prepare fresh, sterile Ringer's solution and warm it to 37°C. Ensure the solution is continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
 - Prepare stock solutions of amiloride, forskolin/IBMX, and a CFTR-specific inhibitor (e.g., CFTRinh-172).
 - Calibrate the Ussing chamber system, including the electrodes, as per the manufacturer's instructions.
- Cell Monolayer Mounting:
 - Carefully excise the permeable support with the confluent cell monolayer from the culture plate.
 - Mount the support in the Ussing chamber, ensuring a tight seal and no air bubbles.
 - Add the warmed and gassed Ringer's solution to both the apical and basolateral chambers.

- Equilibration and Baseline Recording:
 - Allow the system to equilibrate for 10-15 minutes until a stable baseline short-circuit current (I_{sc}) is achieved.
- Pharmacological Additions:
 - Add amiloride (typically 10 μ M) to the apical chamber to block the epithelial sodium channel (ENaC). Record the decrease in I_{sc} .
 - Once a new stable baseline is reached, add a CFTR activator cocktail (e.g., 10 μ M forskolin and 100 μ M IBMX) to both chambers to stimulate CFTR-mediated chloride secretion. Record the increase in I_{sc} .
 - To confirm that the observed current is CFTR-specific, add a CFTR inhibitor (e.g., 10 μ M CFTRinh-172) to the apical chamber. Record the decrease in I_{sc} .
- Data Analysis:
 - Calculate the change in I_{sc} in response to each pharmacological agent.
 - Normalize the data to the surface area of the permeable support (μ A/cm²).

B. Forskolin-Induced Swelling (FIS) of Organoids

This protocol outlines the general steps for performing an FIS assay to measure CFTR function in intestinal organoids.

- Organoid Culture and Plating:
 - Culture human intestinal organoids in a suitable growth medium until they are mature and have multiple buds.
 - Harvest the organoids and resuspend them in a basement membrane matrix.
 - Plate a consistent number of organoids (e.g., 50) in each well of a 96-well plate.[\[5\]](#)[\[8\]](#)
- Drug Treatment (for modulator studies):

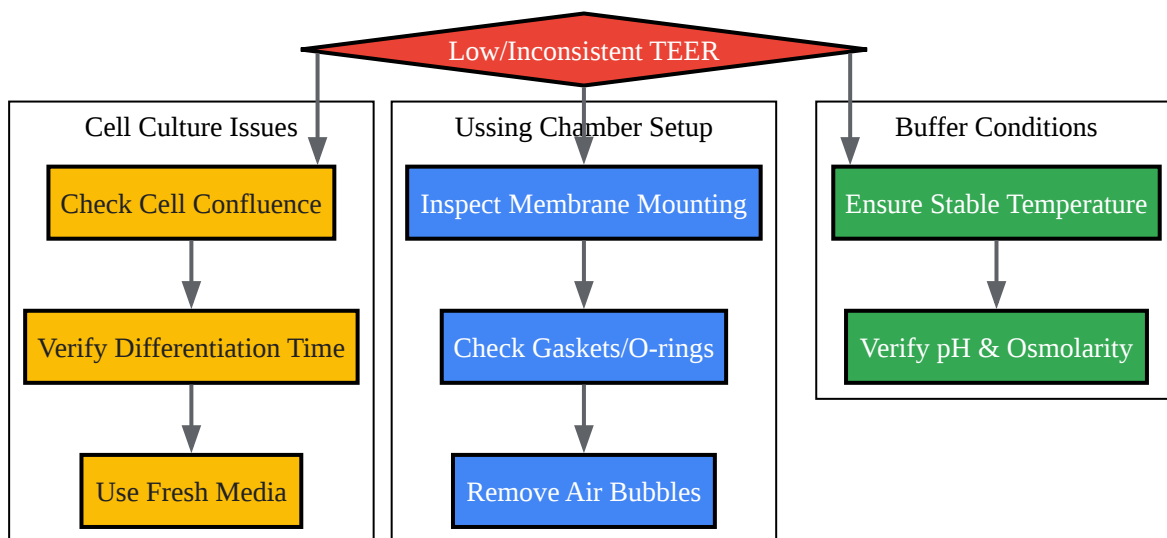
- For testing CFTR correctors, pre-incubate the organoids with the compound for 18-24 hours.
- For testing CFTR potentiators, the compound will be added along with forskolin.
- FIS Assay:
 - Replace the culture medium with a pre-warmed assay buffer.
 - Add forskolin (typically 5-10 μ M) to the wells.
 - Immediately begin live-cell imaging using a confocal microscope with a heated stage.
 - Acquire images at regular time intervals (e.g., every 15-20 minutes) for 1-2 hours.
- Image Analysis:
 - Use an automated image analysis software to measure the cross-sectional area of the organoids at each time point.
 - Calculate the fold change in organoid area over time relative to the baseline (time 0).
 - The area under the curve (AUC) can be calculated to quantify the total swelling response.

IV. Visualizations



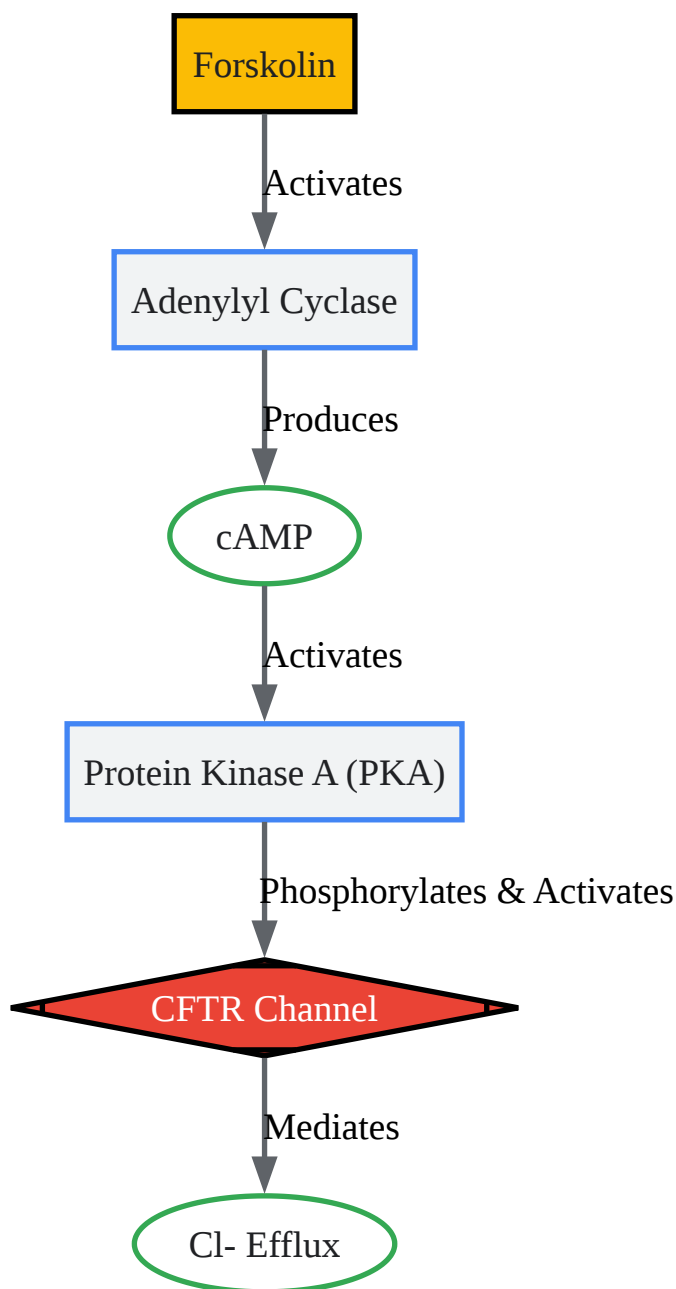
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Caption: Ussing Chamber Experimental Workflow.



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Caption: Troubleshooting Low TEER in Ussing Chamber Assays.



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Caption: Forskolin-Mediated CFTR Activation Pathway.

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